molecular formula C12H14N4 B8296294 1-Piperazinyl-2,7-naphthyridine

1-Piperazinyl-2,7-naphthyridine

Cat. No.: B8296294
M. Wt: 214.27 g/mol
InChI Key: GFIWYMRLDKROTI-UHFFFAOYSA-N
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Description

1-Piperazinyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound based on the 2,7-naphthyridine scaffold, a structure of significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities . Recent scientific investigations have identified derivatives of this chemical class as promising agents for central nervous system (CNS) research. Specifically, piperazino-substituted 2,7-naphthyridine compounds have demonstrated high neurotropic activity in preclinical models, including potent anticonvulsant effects . The mechanism of action for these active compounds is believed to involve interaction with key neurological targets. Molecular docking studies indicate that high-activity analogs exhibit strong binding affinity for the GABAA receptor, the serotonin 5-HT1A receptor, and the serotonin transporter (SERT) . For instance, one closely related compound showed a binding energy to the GABAA receptor comparable to that of diazepam, forming key hydrogen bonds with residues Thr176 and Arg180 . This multi-target profile suggests potential research applications not only in epilepsy but also in investigating anxiolytic and antidepressant pathways, as these compounds have shown effects in animal models of anxiety and depression without causing myorelaxation at active doses . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

1-piperazin-1-yl-2,7-naphthyridine

InChI

InChI=1S/C12H14N4/c1-3-14-9-11-10(1)2-4-15-12(11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2

InChI Key

GFIWYMRLDKROTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=NC=C3

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

1-Piperazinyl-2,7-naphthyridine derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can effectively combat multidrug-resistant strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. A study highlighted that certain derivatives exhibited comparable activity to established antibiotics like ciprofloxacin and vancomycin .

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget BacteriaEfficacy Comparison
This compound AS. pneumoniaeComparable to ciprofloxacin
This compound BS. aureusComparable to vancomycin

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively studied. These compounds have shown promise in reducing inflammation in various animal models. For instance, a patent describes the synthesis of derivatives that exhibit strong anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

Research into the anticancer applications of this compound is ongoing. Some derivatives have been identified as effective in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structural modifications in naphthyridine derivatives have been linked to enhanced cytotoxicity against cancer cells .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCancer TypeMechanism of Action
This compound CBreast CancerInduces apoptosis
This compound DLung CancerInhibits cell proliferation

Neurological Applications

The potential use of this compound derivatives in treating neurological disorders has also been explored. These compounds have shown activity against neurodegenerative diseases such as Alzheimer's and multiple sclerosis. Their mechanism may involve modulation of neurotransmitter systems and neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in the piperazine ring and naphthyridine structure can significantly influence biological activity. Researchers are actively investigating these relationships to develop more potent derivatives with fewer side effects.

Chemical Reactions Analysis

Reaction Conditions

The reactions are typically carried out under controlled conditions:

  • Solvents: Common solvents used include methanol, ethanol, and dimethylformamide, often under reflux conditions to facilitate the reaction.

  • Temperature and Time: Reactions may require heating to reflux temperatures for several hours to days, depending on the specific substrates and desired products.

  • Base Catalysis: The presence of bases such as sodium hydroxide or triethylamine is often necessary to promote nucleophilic substitution or rearrangement processes .

Yields and Purification

The yields from these reactions can vary significantly based on the reaction conditions and starting materials:

  • Typical yields for successful syntheses range from moderate (around 50%) to high (up to 86%), with purification often achieved through recrystallization or chromatographic techniques .

Reaction Mechanisms

The mechanisms underlying the chemical reactions of 1-piperazinyl-2,7-naphthyridine include:

  • Nucleophilic Attack: In nucleophilic substitution, the piperazine nitrogen acts as a nucleophile attacking the electrophilic carbon bonded to the halogen in naphthyridine.

  • Rearrangement Pathways: The rearrangements observed during certain reactions suggest that steric factors and electronic effects play significant roles in determining product formation. For example, substituents on the naphthyridine ring can influence the regioselectivity of nucleophilic attacks and subsequent rearrangements .

Comparative Data Table

Reaction TypeStarting MaterialProductYield (%)Conditions
Nucleophilic SubstitutionHalogenated 2,7-naphthyridineThis compound70-86Reflux in ethanol with NaOH
Rearrangement1,3-Diamino-2,7-naphthyridineRearranged naphthyridines55-67Boiling with cyclic amines
Synthesis via CyclizationAminopyridone derivativesPolyfunctional naphthyridinesVariesReflux in dichlorobenzene

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 1-piperazinyl-2,7-naphthyridine include derivatives with substituents such as morpholine, amino, hydroxy, and halogen groups. These modifications influence electronic properties, solubility, and biological activity.

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Activities Synthesis Method References
This compound Piperazinyl at position 1 Hypothesized antimicrobial/antitumor Substitution of 1-chloro derivatives
2-(Morpholin-4-yl)-1,7-naphthyridine Morpholine at position 2 Anticancer (hyperproliferative) Patent-based substitution
1-Amino-3-methyl-2,7-naphthyridine Amino and methyl groups Antibacterial, antifungal Cyano pyridine substitution
5-Hydroxy-1,7-naphthyridine derivatives Hydroxy and aryl/heteroaryl Broad pharmaceutical use Aryl/heteroaryl substitution
6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine Bromo, tetrahydro core Undisclosed (likely intermediate) Halogenation

Physicochemical and Electronic Properties

  • Aromaticity and Electron Density : The 2,7-naphthyridine core exhibits lower electron density compared to pyridine, enhancing reactivity toward electrophilic substitution. Piperazinyl and morpholine groups further modulate electron distribution, influencing binding affinity .
  • Solubility : Piperazinyl and morpholine substituents improve aqueous solubility compared to alkyl or halogenated derivatives (e.g., bromo-tetrahydro analogs) .

Q & A

Q. What are the common synthetic routes for 1-piperazinyl-2,7-naphthyridine derivatives?

  • Methodological Answer : A key approach involves aminolysis reactions. For example, 1-chloro-2,7-naphthyridine derivatives undergo substitution with piperazine or substituted amines under controlled conditions. Evidence from D. J. Brown's work highlights that neat aminolysis (e.g., using diethylaminoethylamine at 150°C) yields 1-substituted-2,7-naphthyridines, though yields may vary depending on substituents and reaction conditions . Another method involves hydrazinolysis followed by oxidation to remove unwanted substituents, as demonstrated in the conversion of 1-chloro-3-phenyl-2,7-naphthyridine to its hydrazino intermediate and subsequent oxidation to the parent compound .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, substituent positions in 1-piperazinyl derivatives can be confirmed via 1^1H and 13^13C NMR shifts, particularly focusing on aromatic protons and nitrogen-linked groups. Mass spectrometry provides molecular weight validation (e.g., 199.03 g/mol for related naphthyridine derivatives ). Crystallographic data for structurally similar compounds, such as hexaphenyl-2,7-naphthyridine, have been reported to confirm regioselectivity in synthesis .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the synthesis of this compound analogs?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, the use of electron-withdrawing groups (e.g., chlorine at position 4 in 2,4-dichloro-1,7-naphthyridine) directs nucleophilic substitution to specific positions . Advanced methods include solvent-dependent quaternization, as seen in the reaction of 2,7-naphthyridine with 1-chloro-2,4-dinitrobenzene, where acetone versus methanol alters the product distribution (e.g., acetonyl vs. methoxy derivatives) . Computational modeling of charge distribution can further predict reactive sites.

Q. How do structural modifications at the piperazinyl group affect biological activity?

  • Methodological Answer : Substitutions on the piperazine ring (e.g., methyl, benzyl, or aryl groups) modulate lipophilicity and binding affinity. For example, 8-amino-2-methyl-3-phenyl-1,7-naphthyridine derivatives exhibit enhanced antimicrobial activity due to increased steric bulk and π-π interactions with target proteins . Comparative studies using isosteric replacements (e.g., pyridinyl vs. phenyl groups) can reveal structure-activity relationships (SARs). Biological assays should pair with molecular docking to validate target engagement .

Q. How can contradictory data in naphthyridine synthesis be resolved?

  • Methodological Answer : Contradictions often arise from reaction condition variability. For instance, hydrogenolysis of 1-chloro-3-phenyl-2,7-naphthyridine failed to yield the desired product, but hydrazinolysis followed by oxidation succeeded, highlighting the sensitivity of reducing agents to steric hindrance . Systematic optimization (e.g., temperature gradients, catalyst screening) and mechanistic studies (e.g., isotopic labeling) are critical. Cross-referencing synthetic protocols from multiple sources (e.g., D. J. Brown vs. Schering Corporation ) helps identify robust methodologies.

Critical Research Gaps and Recommendations

  • Synthetic Yield Variability : Some protocols report unspecified yields (e.g., "?%" in ). Future work should standardize reporting and explore microwave-assisted or flow chemistry to improve reproducibility.
  • Biological Mechanism Elucidation : Limited data exist on the exact targets of 1-piperazinyl-2,7-naphthyridines. Proteomic profiling and CRISPR screening could identify novel pathways.
  • Material Science Applications : notes naphthyridines in electronic materials, but detailed studies on conductivity or optical properties are lacking.

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